5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride

Beschreibung

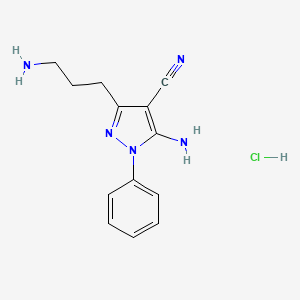

5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is a pyrazole-based compound featuring a phenyl group at the 1-position, a 3-aminopropyl substituent at the 3-position, and a nitrile group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and materials research.

Eigenschaften

IUPAC Name |

5-amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.ClH/c14-8-4-7-12-11(9-15)13(16)18(17-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-8,14,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKXAGRKUKAZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of (Ethoxymethylene)malononitrile with Phenylhydrazine Derivatives

A classical and well-documented method involves the reaction of (ethoxymethylene)malononitrile with phenylhydrazine or substituted phenylhydrazines under reflux in ethanol, often in the presence of sodium acetate as a base. This Michael-type addition followed by cyclization yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives.

- Typical procedure :

- Mix equimolar amounts of (ethoxymethylene)malononitrile and phenylhydrazine hydrochloride with sodium acetate in absolute ethanol.

- Reflux the mixture for 20–24 hours.

- Remove solvent under reduced pressure, extract with methylene chloride, filter through magnesium silicate, and evaporate to obtain crude product.

- Purify by recrystallization from acetone-hexane to yield the pyrazolecarbonitrile derivative as crystalline solids.

This method is adaptable to various substituted phenylhydrazines, providing regioselective formation of the pyrazole ring with high purity and yields ranging from moderate to excellent (up to 93%).

Introduction of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent at the 3-position of the pyrazole ring is introduced via nucleophilic substitution or reductive amination on an appropriate pyrazole precursor bearing a leaving group or carbonyl functionality at the 3-position.

- Example approach :

- Starting from 5-amino-3-halogenated-1-phenyl-1H-pyrazole-4-carbonitrile, perform nucleophilic substitution with 3-aminopropyl nucleophile under controlled conditions to install the 3-aminopropyl group.

- Alternatively, reductive amination of 5-amino-3-formyl-1-phenyl-1H-pyrazole-4-carbonitrile with 3-aminopropylamine in the presence of a reducing agent can be employed.

Following the introduction of the aminopropyl group, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the final product as a stable crystalline hydrochloride salt.

Green and Efficient One-Pot Synthesis Using Catalysts

Recent advancements include green chemistry approaches employing heterogeneous catalysts such as layered double hydroxides modified with copper iodide (LDH@PTRMS@DCMBA@CuI). In this method:

- Phenylhydrazine, benzaldehyde derivatives, and malononitrile are combined in ethanol-water mixture (1:1) with the catalyst at 55 °C.

- The catalyst promotes the one-pot formation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with high yield and purity.

- After reaction completion (monitored by TLC), the catalyst is separated by centrifugation and reused.

- The product is isolated by solvent evaporation and recrystallization.

Although this method is demonstrated for substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, it can be adapted for aminopropyl-substituted derivatives by using appropriate starting materials.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michael-type addition (classic) | (Ethoxymethylene)malononitrile + Phenylhydrazine hydrochloride + Sodium acetate | Reflux in absolute ethanol, 20-24 h | 70-93 | High regioselectivity, recrystallization needed |

| Nucleophilic substitution | 5-amino-3-halogenated pyrazole + 3-aminopropyl nucleophile | Mild heating, solvent varies | Moderate | Requires halogenated intermediate |

| Reductive amination | 5-amino-3-formyl pyrazole + 3-aminopropylamine + Reducing agent | Room temp to mild heating, inert atmosphere | Moderate | Selective introduction of aminopropyl group |

| One-pot catalytic synthesis | Phenylhydrazine + Benzaldehyde derivatives + Malononitrile + LDH@PTRMS@DCMBA@CuI catalyst | 55 °C, EtOH:H2O (1:1), catalyst reuse | High | Environmentally friendly, scalable |

Research Findings and Notes

The Michael-type addition and cyclization route remains the most reliable and widely used method for synthesizing 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with various substitutions, including the aminopropyl side chain after further functionalization.

The regioselectivity of the pyrazole ring formation is excellent, with no significant formation of regioisomers or uncyclized hydrazides observed under optimized conditions.

Green catalytic methods provide an efficient and sustainable alternative, reducing reaction times and waste, with the possibility of catalyst reuse without significant loss of activity.

Purification typically involves recrystallization from acetone-hexane or ethanol, yielding colorless crystalline solids with well-characterized melting points and spectral data (FTIR, 1H and 13C NMR).

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride, exhibit potential anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its efficacy against a range of bacterial strains, indicating potential use in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pharmacological Research

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the role of pyrazole derivatives in mitigating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Analgesic Activity

Studies have explored the analgesic properties of pyrazole derivatives, with promising results indicating that this compound might serve as a pain management solution. Its interaction with pain receptors and anti-inflammatory effects are areas of active research.

Material Science Applications

Polymer Chemistry

The compound has been investigated for its role in polymer synthesis, particularly in creating novel materials with enhanced thermal and mechanical properties. Pyrazole-based polymers exhibit unique characteristics that can be utilized in coatings, adhesives, and composite materials.

Data Tables

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that treatment with the compound led to improved cognitive function and reduced markers of oxidative stress in animal models.

Wirkmechanismus

The mechanism by which 5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Spectral Data

Pyrazole-4-carbonitrile derivatives exhibit distinct physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Spectral Comparison of Pyrazole-4-carbonitrile Derivatives

Key Observations :

- Aminoalkyl vs. Azo Groups: The target compound’s 3-aminopropyl group may enhance hydrophilicity and bioactivity compared to azo-linked derivatives (e.g., 4a, 4d–4f), which are more lipophilic and suited for dye applications .

- Methoxy Substitution: Compound 4c’s 4-methoxyphenyl group introduces electron-donating effects, stabilizing the aromatic system (δ 3.83 ppm for OCH3) . In contrast, the target’s aminopropyl group could facilitate hydrogen bonding or coordination chemistry.

- Halogenated Analogs : Halogen-substituted derivatives (e.g., 4e with Br, fipronil with Cl/CF3) exhibit enhanced electrophilicity and pesticidal activity .

Pharmacological and Industrial Relevance

Biologische Aktivität

5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N4·HCl

- Molecular Weight : 277.75 g/mol

This compound features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry.

1. Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit antimicrobial activity. A study on various pyrazole compounds demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Cytotoxic Activity

Studies have reported that certain pyrazole derivatives possess cytotoxic effects against cancer cell lines. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to influence the expression of genes involved in cell cycle regulation and apoptosis .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated:

- Inhibition Zone Diameter : Ranged from 10 mm to 20 mm against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Determined to be between 50 µg/mL to 200 µg/mL, indicating potent activity against tested strains .

Table: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It may interact with specific receptors involved in pain and inflammation signaling pathways.

Q & A

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Simulate gastric/intestinal fluids (pH 1.2–6.8) to assess degradation profiles. Use LC-MS to identify degradation products and propose stabilization strategies (e.g., prodrug formulations) .

Methodological Notes

- Contradictory Data Resolution : Cross-reference synthetic protocols (e.g., sodium cyanide vs. alternative catalysts ) and validate analytical results with independent labs.

- Safety Protocols : Follow pyrazole-handling guidelines (e.g., PPE, fume hoods) due to potential cyanide byproducts or irritancy .

- Ethical Compliance : Ensure biological testing adheres to institutional review boards (IRBs) for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.